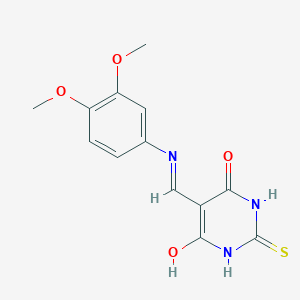
5-(((3,4-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(((3,4-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C13H13N3O4S and its molecular weight is 307.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(((3,4-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the thioxodihydropyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thioxodihydropyrimidine core substituted with a 3,4-dimethoxyphenyl group. Its molecular formula is C₁₃H₁₃N₃O₂S, and it possesses unique properties that contribute to its biological activities.
Antioxidant Activity
Research indicates that derivatives of thioxodihydropyrimidines exhibit significant antioxidant properties. For instance, compounds with similar structures have shown effective radical scavenging activity against DPPH radicals. The IC50 values for these compounds often range from 18.8 to 23.8 µM, suggesting a promising potential for antioxidant applications .
Antibacterial Activity
The antibacterial efficacy of thioxodihydropyrimidines has been evaluated against various bacterial strains. Notably, certain analogs demonstrated selective antibacterial activity against resistant strains such as Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) reported as low as 12.5 µM . This suggests that the compound could be a valuable candidate for developing new antibacterial agents.
Antiproliferative Effects
The antiproliferative potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that related compounds can inhibit cell proliferation effectively, with IC50 values often below 20 µM in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . This suggests that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.
The mechanisms underlying the biological activities of thioxodihydropyrimidines are multifaceted:
- Enzyme Inhibition : Many thioxodihydropyrimidine derivatives act as inhibitors of key enzymes involved in oxidative stress and inflammation, including xanthine oxidase and lipoxygenase .
- Cell Signaling Pathways : These compounds may modulate various signaling pathways related to cell survival and apoptosis. For example, they can affect pathways mediated by protein kinases that regulate cell growth and differentiation .
Case Studies and Research Findings
Several studies have reported on the synthesis and biological evaluation of thioxodihydropyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized multiple thioxodihydropyrimidine derivatives and evaluated their biological activities. One derivative exhibited an IC50 value of 13.3 µM against MCF-7 cells, indicating strong antiproliferative effects .
- Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins such as human prostaglandin reductase (PTGR2), suggesting potential mechanisms for their inhibitory actions .
Data Summary
| Biological Activity | IC50 Values (µM) | Notes |
|---|---|---|
| Antioxidant (DPPH Scavenging) | 18.8 - 23.8 | Effective radical scavengers |
| Antibacterial (MIC) | 12.5 - 25.0 | Active against A. baumannii |
| Antiproliferative (MCF-7) | <20 | Significant growth inhibition |
属性
IUPAC Name |
5-[(3,4-dimethoxyphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-19-9-4-3-7(5-10(9)20-2)14-6-8-11(17)15-13(21)16-12(8)18/h3-6H,1-2H3,(H3,15,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVHXODLZWCEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(NC(=S)NC2=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














